molecular formula C4H8N4 B13614101 (R)-1-(4H-1,2,4-Triazol-3-yl)ethan-1-amine

(R)-1-(4H-1,2,4-Triazol-3-yl)ethan-1-amine

Cat. No.: B13614101
M. Wt: 112.13 g/mol
InChI Key: IMLWJUNNDJGOPB-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(1H-1,2,4-triazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to an ethanamine moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Attachment of the Ethanamine Moiety: The ethanamine moiety can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the ethanamine group.

Industrial Production Methods

In industrial settings, the production of (1R)-1-(1H-1,2,4-triazol-3-yl)ethan-1-amine may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1H-1,2,4-triazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

(1R)-1-(1H-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1R)-1-(1H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine: Another triazole derivative with a different substitution pattern.

    (1R)-1-(1H-1,2,4-triazol-5-yl)ethan-1-amine: Similar structure but with the triazole ring attached at a different position.

Uniqueness

(1R)-1-(1H-1,2,4-triazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

IUPAC Name

(1R)-1-(1H-1,2,4-triazol-5-yl)ethanamine

InChI

InChI=1S/C4H8N4/c1-3(5)4-6-2-7-8-4/h2-3H,5H2,1H3,(H,6,7,8)/t3-/m1/s1

InChI Key

IMLWJUNNDJGOPB-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C1=NC=NN1)N

Canonical SMILES

CC(C1=NC=NN1)N

Origin of Product

United States

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